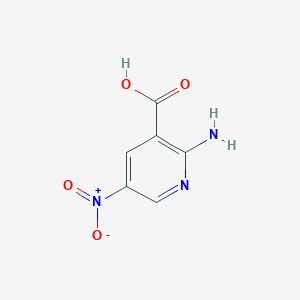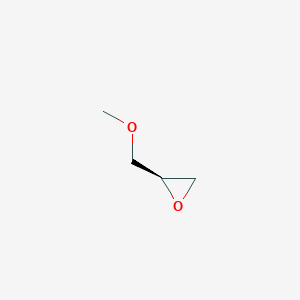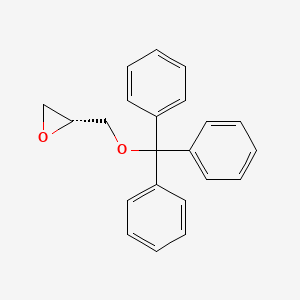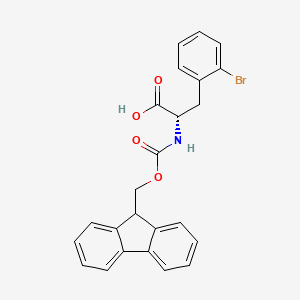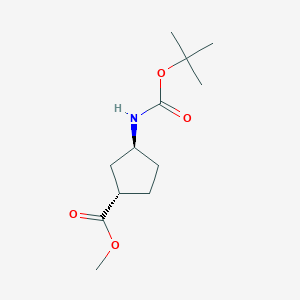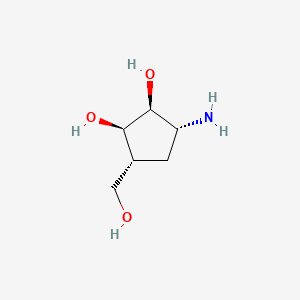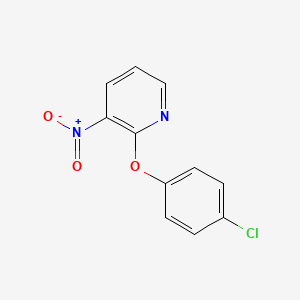
2-(4-Chlorophenoxy)-3-nitropyridine
Übersicht
Beschreibung
The compound "2-(4-Chlorophenoxy)-3-nitropyridine" is not directly studied in the provided papers. However, related compounds with similar structural motifs, such as chloro, nitro, and pyridine groups, have been investigated. These studies provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties of "2-(4-Chlorophenoxy)-3-nitropyridine" .
Synthesis Analysis
The synthesis of related compounds typically involves reactions under controlled conditions, often with the presence of a catalyst or reagent that facilitates the addition or substitution of functional groups. For example, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate involves reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a carbonate in DMF medium at room temperature . This suggests that the synthesis of "2-(4-Chlorophenoxy)-3-nitropyridine" might also involve similar nucleophilic substitution reactions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray analysis, revealing details about the crystal packing and intermolecular interactions . Such analysis is crucial for understanding the three-dimensional arrangement of atoms in "2-(4-Chlorophenoxy)-3-nitropyridine" and how it might influence its reactivity and properties.
Chemical Reactions Analysis
The reactivity of compounds containing chloro, nitro, and pyridine groups can be inferred from studies on similar molecules. For example, the reactivity of 2-chloro-4-nitropyridine and its derivatives was investigated through HOMO-LUMO energies and global descriptors, indicating potential sites for chemical reactions . These insights can be applied to predict the reactivity of "2-(4-Chlorophenoxy)-3-nitropyridine" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of related compounds have been studied using spectroscopic methods and theoretical calculations . These properties, such as hyperpolarizability and NMR chemical shifts, provide a comprehensive understanding of the behavior of "2-(4-Chlorophenoxy)-3-nitropyridine" under different physical conditions and in the presence of other substances.
Wissenschaftliche Forschungsanwendungen
1. Chemoenzymatic Synthesis
- Summary of Application: The compound (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), which is structurally related to 2-(4-Chlorophenoxy)-3-nitropyridine, was synthesized using a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
- Methods of Application: The optimum conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .
2. Anticancer Applications
- Summary of Application: 2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide and its derivatives have been studied for their potential applications in cancer treatment.
- Methods of Application: A compound structurally related to it, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor, a significant factor in cancer development.
- Results or Outcomes: The study suggests that this compound and its derivatives could potentially be used in cancer treatment, although more research is needed to confirm this.
3. Synthesis of Acetophenone Derivatives
- Summary of Application: The compound 2’-Chloro-4’-(4-chlorophenoxy)acetophenone, which is structurally related to 2-(4-Chlorophenoxy)-3-nitropyridine, is used in the synthesis of various acetophenone derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the desired acetophenone derivative. Typically, this involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .
- Results or Outcomes: The outcomes of these syntheses are various acetophenone derivatives, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
4. Synthesis of Benzaldehyde Derivatives
- Summary of Application: The compound 2-(4-Chlorophenoxy)benzaldehyde, which is structurally related to 2-(4-Chlorophenoxy)-3-nitropyridine, is used in the synthesis of various benzaldehyde derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the desired benzaldehyde derivative. This typically involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .
- Results or Outcomes: The outcomes of these syntheses are various benzaldehyde derivatives, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
5. Synthesis of Acetophenone Derivatives
- Summary of Application: The compound 2’-Chloro-4’-(4-chlorophenoxy)acetophenone, which is structurally related to 2-(4-Chlorophenoxy)-3-nitropyridine, is used in the synthesis of various acetophenone derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the desired acetophenone derivative. Typically, this involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .
- Results or Outcomes: The outcomes of these syntheses are various acetophenone derivatives, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
6. Synthesis of Benzaldehyde Derivatives
- Summary of Application: The compound 2-(4-Chlorophenoxy)benzaldehyde, which is structurally related to 2-(4-Chlorophenoxy)-3-nitropyridine, is used in the synthesis of various benzaldehyde derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the desired benzaldehyde derivative. This typically involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .
- Results or Outcomes: The outcomes of these syntheses are various benzaldehyde derivatives, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLPMGSHOZNLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370947 | |
| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-nitropyridine | |
CAS RN |
76893-45-3 | |
| Record name | 2-(4-Chlorophenoxy)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76893-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






